3-Methoxypyridine-2-boronic acid

Übersicht

Beschreibung

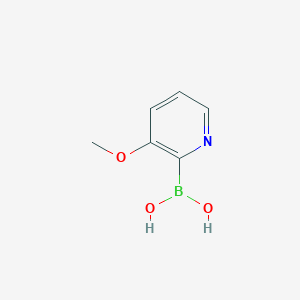

3-Methoxypyridine-2-boronic acid is an organoboron compound with the chemical formula C6H8BNO3. It is characterized by the presence of a methoxy group (-OCH3) and a boronic acid group (-B(OH)2) attached to a pyridine ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: There are several methods to synthesize 3-Methoxypyridine-2-boronic acid:

Halogen-Metal Exchange and Borylation:

Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange to introduce the boronic acid group at the ortho position relative to the methoxy group.

Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.

C-H or C-F Borylation: Catalyzed by iridium or rhodium, this method directly introduces the boronic acid group onto the pyridine ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Coupling

The boronic acid group in 3-Methoxypyridine-2-boronic acid enables its participation in Suzuki-Miyaura coupling , a reaction critical for forming carbon-carbon bonds. This process typically involves palladium catalysts (e.g., Pd(OAc)₂) and bases like K₂CO₃, with solvents such as THF or DMSO. The methoxy group enhances solubility and stability, making the compound a versatile building block for synthesizing complex organic molecules .

| Reaction Type | Conditions | Key Features |

|---|---|---|

| Suzuki-Miyaura | Pd catalyst, base, aryl/vinyl halide | Forms biaryl or heteroaryl compounds |

| Chan-Lam Coupling | Copper catalyst, amine or alcohol | Alternative for cross-coupling with lower cost |

Substitution Reactions

The compound undergoes substitution reactions due to its functional groups:

-

Boronic acid group : Can react with diols or nucleophiles (e.g., amines, thiols) under basic conditions, forming covalent bonds. This property is exploited in fragment-based drug discovery .

-

Methoxy group : Acts as an electron-donating group, influencing reactivity in aromatic substitution reactions.

Reactivity and Structural Influences

The reactivity of this compound is modulated by its substituents:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Methoxypyridine-2-boronic acid has the molecular formula and is characterized by the presence of a boronic acid functional group attached to a pyridine ring. This structure allows it to participate in various chemical reactions, especially in the formation of carbon-carbon bonds.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds. This reaction is essential for synthesizing pharmaceuticals and agrochemicals.

Example Reaction

A typical reaction involves the coupling of this compound with 2-bromo-3-methoxypyridine under palladium catalysis, yielding 2,3'-dimethoxy[2,4']bipyridyl with a reported yield of up to 66% .

Medicinal Chemistry

Anticancer Applications

Research indicates that derivatives of this compound are being explored for their potential anticancer properties. For instance, it can be used in the synthesis of compounds like Fimepinostat (CUDC-907), which is under investigation for treating various cancers including lymphoma and breast cancer .

Biological Activity

Studies suggest that compounds derived from this compound exhibit biological activity that may inhibit specific cancer cell lines, making them candidates for further pharmacological evaluation.

Catalysis

Role in Catalytic Reactions

The compound is also utilized as a ligand in catalysis, enhancing the efficiency of reactions involving transition metals. Its boronic acid group can form stable complexes with metals, facilitating various catalytic processes.

Material Science

Polymer Chemistry

In material science, this compound can be employed in the synthesis of polymers with specific properties. Its ability to form boronate esters makes it useful in creating cross-linked networks that can be applied in drug delivery systems or as scaffolds for tissue engineering.

Case Studies

Wirkmechanismus

The mechanism of action of 3-Methoxypyridine-2-boronic acid primarily involves its role as a reagent in cross-coupling reactions. The boronic acid group interacts with metal catalysts (e.g., palladium or copper) to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds . This interaction typically involves the formation of a boronate complex, which undergoes transmetalation and reductive elimination to form the desired product .

Vergleich Mit ähnlichen Verbindungen

2-Methoxypyridine-3-boronic acid: Similar structure but with the methoxy and boronic acid groups at different positions.

3-Methoxypyridine-4-boronic acid: Another positional isomer with the boronic acid group at the 4-position.

2-Methylpyridine-3-boronic acid: Contains a methyl group instead of a methoxy group.

Uniqueness: 3-Methoxypyridine-2-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the methoxy group can also enhance its solubility and stability compared to other boronic acids .

Biologische Aktivität

3-Methoxypyridine-2-boronic acid (C6H8BNO3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis, and relevant case studies.

This compound is a boronic acid derivative with a methoxy group at the 3-position of the pyridine ring. It can be synthesized through several methods, including Suzuki cross-coupling reactions involving boronic acids and various electrophiles. One effective synthetic route involves the reaction of 3-methoxypyridine with boron reagents under specific conditions to yield high purity and yield .

Biological Activities

The biological activities of this compound have been investigated in various studies, revealing its potential as a therapeutic agent.

1. Interaction with Insulin

A theoretical model developed to study the interaction between boronic acids and insulin indicated that certain derivatives, including this compound, could stabilize insulin's conformation. This stabilization is crucial for enhancing insulin's efficacy in glucose regulation . The binding affinity of this compound to insulin is significant, suggesting its potential role in diabetes management.

2. Nicotinic Acetylcholine Receptor Binding

Research has shown that this compound exhibits binding activity at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction was assessed using [^3H]epibatidine binding assays on rat brain homogenates, indicating its potential implications in neuropharmacology . The ability to modulate nAChRs could make it a candidate for treating neurological disorders.

3. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In comparative studies, derivatives of pyridine compounds, including those with methoxy substitutions, showed varying degrees of activity against resistant bacterial strains. Notably, compounds similar to this compound demonstrated enhanced activity against strains harboring the erm gene, which is associated with antibiotic resistance .

Case Study 1: Insulin Stabilization

A computational study examined the binding interactions of various boronic acids with insulin. The results indicated that this compound could potentially stabilize insulin more effectively than other tested compounds, leading to improved therapeutic outcomes for diabetic patients .

Case Study 2: Neuropharmacological Implications

In a study assessing the effects of various compounds on nAChR binding, it was found that this compound significantly inhibited [^3H]epibatidine binding at α4β2*-nAChRs. This suggests that it may possess cognitive-enhancing properties or could be useful in treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(3-methoxypyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c1-11-5-3-2-4-8-6(5)7(9)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWPKYDCLMHNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=N1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627811 | |

| Record name | (3-Methoxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500707-34-6 | |

| Record name | (3-Methoxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.